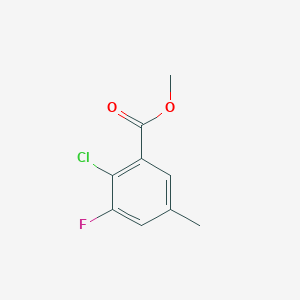

Methyl 2-chloro-3-fluoro-5-methylbenzoate

Description

The exact mass of the compound Methyl 2-chloro-3-fluoro-5-methylbenzoate is 202.0196853 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-chloro-3-fluoro-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-3-fluoro-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-fluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZOAYYGISZOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2-chloro-3-fluoro-5-methylbenzoate

This guide provides an in-depth technical analysis of Methyl 2-chloro-3-fluoro-5-methylbenzoate , a specialized halogenated aromatic building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates.

Executive Summary & Chemical Identity

Methyl 2-chloro-3-fluoro-5-methylbenzoate is a polysubstituted benzoate ester characterized by a specific 2,3,5-substitution pattern on the benzene ring. This precise arrangement of halogen (chloro, fluoro) and alkyl (methyl) groups creates a unique electronic and steric environment, making it a critical scaffold for developing bioactive molecules, particularly kinase inhibitors and selective herbicides.

Chemical Identity Table

| Property | Detail |

| CAS Number | 1805454-46-9 |

| IUPAC Name | Methyl 2-chloro-3-fluoro-5-methylbenzoate |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| SMILES | COC(=O)C1=C(Cl)C(F)=CC(C)=C1 |

| Appearance | Off-white solid or viscous pale yellow oil (depending on purity) |

| Solubility | Insoluble in water; soluble in DCM, EtOAc, MeOH, DMSO |

Structural Analysis & Electronic Properties

The reactivity of this molecule is defined by the interplay between its substituents. Researchers must understand these electronic vectors to predict reaction outcomes:

-

Ester Group (C1): Acts as an Electron Withdrawing Group (EWG), deactivating the ring but activating specific positions for nucleophilic attack.

-

Chlorine (C2 - Ortho): Positioned ortho to the ester. This proximity creates significant steric strain, twisting the ester slightly out of planarity. The C-Cl bond is activated for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the electron-withdrawing nature of the ester.

-

Fluorine (C3 - Meta): Positioned meta to the ester and ortho to the chlorine. The high electronegativity of fluorine inductively withdraws electron density from the C2 position, further activating the C-Cl bond for potential nucleophilic aromatic substitution (SₙAr) or oxidative addition.

-

Methyl (C5 - Meta): A weak electron-donating group (EDG) that provides lipophilicity and metabolic stability to the 5-position, preventing oxidative metabolism at this site in drug candidates.

Synthetic Methodology

The synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate is non-trivial due to the challenge of installing the 2-chloro and 3-fluoro groups with high regioselectivity. Direct halogenation of 3-fluoro-5-methylbenzoate often yields mixtures.

The most robust industrial route utilizes a Modified Sandmeyer-Isatin Pathway , starting from 2-fluoro-4-methylaniline. This method ensures correct regiochemistry before the final esterification.

Step-by-Step Protocol

Phase 1: Scaffold Construction (Isatin Synthesis)

-

Reagents: 2-Fluoro-4-methylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate.

-

Procedure: The aniline is reacted with chloral hydrate and hydroxylamine to form the corresponding isonitrosoacetanilide.

-

Cyclization: This intermediate is treated with concentrated sulfuric acid at 80-90°C. The electrophilic aromatic substitution occurs ortho to the amino group, closing the ring to form 7-fluoro-5-methylisatin .

Phase 2: Ring Opening & Diazotization

-

Oxidative Cleavage: The isatin is treated with NaOH and H₂O₂ (30%) to cleave the dione ring, yielding 2-amino-3-fluoro-5-methylbenzoic acid .

-

Sandmeyer Reaction (Chlorination):

-

Dissolve the amino acid in HCl.

-

Cool to 0-5°C and add NaNO₂ dropwise to form the diazonium salt.

-

Add CuCl (Cuprous chloride) slowly. The diazonium group is displaced by chlorine, yielding 2-chloro-3-fluoro-5-methylbenzoic acid (CAS 1427373-69-0).

-

Phase 3: Esterification[1]

-

Reagents: Methanol, Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).[2]

-

Procedure: Reflux the acid in dry methanol with a catalytic amount of acid or convert to the acid chloride followed by methanol quench.

-

Purification: The crude ester is purified via silica gel chromatography (Hexane/EtOAc) to yield the target methyl ester.[2]

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via isatin intermediate to ensure correct halogen placement.

Reactivity & Applications in Drug Discovery

This compound acts as a "linchpin" intermediate. Its value lies in the differential reactivity of its functional groups.

A. Selective Ester Hydrolysis

The methyl ester can be hydrolyzed back to the acid using LiOH in THF/Water. This is often the final step after coupling the benzene ring to a larger scaffold, revealing the carboxylic acid for salt formation or further amidation.

B. Suzuki-Miyaura Coupling (C-Cl Activation)

The Chlorine at C2 is the primary handle for carbon-carbon bond formation.

-

Mechanism: Oxidative addition of Pd(0) into the C-Cl bond.

-

Selectivity: The C-Cl bond is weaker and more accessible for Pd insertion than the C-F bond.

-

Application: Used to attach biaryl systems, common in kinase inhibitors (e.g., targeting EGFR or KRAS mutations) where the phenyl ring requires specific steric offsets provided by the ortho-substituents.

C. Nucleophilic Aromatic Substitution (SₙAr)

While less common than coupling, the C2-Chlorine can be displaced by strong nucleophiles (amines, thiols) if the reaction conditions are harsh enough, driven by the electron-withdrawing ester. However, the 3-Fluoro group creates significant repulsion, making this pathway slower than in non-fluorinated analogs.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

| Technique | Expected Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H, Ar-CH₃)δ 3.92 (s, 3H, O-CH₃)δ 7.15 (dd, 1H, Ar-H, J values reflect F-coupling)δ 7.45 (dd, 1H, Ar-H) |

| ¹⁹F NMR | Single peak around -110 to -120 ppm (typical for aryl fluorides) |

| MS (ESI+) | [M+H]⁺ peak at 203/205 (Characteristic 3:1 Chlorine isotope pattern) |

Handling & Safety Protocols

Hazard Classification: GHS07 (Warning)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.

References

-

BLD Pharm. (2024). Methyl 2-chloro-3-fluoro-5-methylbenzoate Product Data. Retrieved from

-

ChemicalBook. (2023). 2-Chloro-3-fluoro-5-methylbenzoic acid Properties and Synthesis. Retrieved from

-

MilliporeSigma. (2024). 2-Chloro-5-fluoro-3-methylbenzoic acid (Isomer Comparison). Retrieved from

-

Organic Syntheses. (2011). Synthesis of substituted anthranilic acids via Isatin. (General methodology reference). Retrieved from

Sources

Technical Monograph: Methyl 2-chloro-3-fluoro-5-methylbenzoate

Topic: Methyl 2-chloro-3-fluoro-5-methylbenzoate molecular weight Content Type: In-depth technical guide

Strategic Utilization of a Halogenated Scaffold in Medicinal Chemistry[1][2]

Executive Summary

Methyl 2-chloro-3-fluoro-5-methylbenzoate (CAS: 1805454-46-9) represents a specialized fluorinated intermediate critical to modern drug discovery.[1][2] While its average molecular weight is 202.61 g/mol , relying solely on this value is insufficient for high-precision workflows.[1][2] In the context of fragment-based drug design (FBDD) and lead optimization, the compound's value lies in its exact isotopic mass signature and its tri-substituted benzene core, which offers orthogonal vectors for chemical diversification.[1][2]

This guide provides a rigorous technical analysis of the compound, moving beyond basic stoichiometry to cover isotopic validation, synthetic pathways, and its application as a pharmacophore modulator.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1][2]

For researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for quality control or metabolite identification, the distinction between Average Molecular Weight and Monoisotopic Mass is non-negotiable.[1]

1.1 Quantitative Data Summary

| Property | Value | Technical Context |

| Molecular Formula | Core scaffold for halogenated benzamides.[1][2][3][4] | |

| Average Molecular Weight | 202.61 g/mol | Used for gravimetric stoichiometry (molar calculations).[1][2] |

| Monoisotopic Mass ( | 202.0224 Da | Primary peak for HRMS validation ( |

| Isotopic Mass ( | 204.0195 Da | Secondary peak (M+2) for isotopic pattern confirmation.[1][2] |

| Heavy Atom Count | 13 | Fragment-like properties (Rule of 3 compliant).[1] |

| Predicted LogP | ~2.8 - 3.1 | Moderate lipophilicity; suitable for cell permeability.[1] |

1.2 Isotopic Signature & Mass Spectrometry

The presence of a chlorine atom introduces a distinct spectral fingerprint essential for automated peak picking algorithms.[1][2]

-

Chlorine Isotope Effect: Natural chlorine exists as

(~75.8%) and -

Spectral Consequence: The Mass Spectrum will not show a single peak at 202.[1][2]61. Instead, it displays a characteristic 3:1 intensity ratio between the M (202.[1][2]02) and M+2 (204.[1][2]02) peaks.[1][2][5][6][7]

Critical QC Check: If your MS data shows a single peak at 202 or lacks the M+2 satellite at ~33% intensity, the compound is likely dechlorinated (impurity) or misidentified.[1][2]

Part 2: Synthetic Methodology

The synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate typically proceeds via the esterification of its carboxylic acid precursor.[1] Below is a self-validating protocol designed for high purity (>98%) isolation.

2.1 Protocol: Acid-Catalyzed Esterification

Objective: Convert 2-chloro-3-fluoro-5-methylbenzoic acid to its methyl ester.

Reagents:

-

Precursor: 2-chloro-3-fluoro-5-methylbenzoic acid (1.0 eq)[1][2]

-

Catalyst: Thionyl Chloride (

, 1.5 eq) or Sulfuric Acid (

Step-by-Step Workflow:

-

Activation: Cool anhydrous Methanol (10V relative to substrate) to 0°C under

atmosphere. -

Addition: Dropwise add Thionyl Chloride (

) to the methanol. Caution: Exothermic reaction generating HCl gas.[1] Stir for 30 minutes to generate HCl/MeOH in situ. -

Solubilization: Add solid 2-chloro-3-fluoro-5-methylbenzoic acid to the solution.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS until the acid peak (

) disappears.[1][2] -

Workup:

-

Purification: If necessary, purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

2.2 Synthetic Pathway Visualization

The following diagram illustrates the synthesis and potential downstream diversifications.

Figure 1: Synthetic workflow and divergent utility.[1][2] The ester serves as a protected intermediate, while the Cl and F substituents offer sites for orthogonal functionalization.[1][2]

Part 3: Analytical Validation (QC)

Trustworthiness in data is paramount.[1][2] A reported molecular weight is meaningless without purity confirmation.[1]

3.1 Quality Control Decision Tree

Use this logic flow to validate the identity of the synthesized material.

Figure 2: Analytical decision matrix for validating halogenated benzoate esters.

3.2 Expected NMR Shifts (Predictive)

-

NMR (

Part 4: Applications in Drug Discovery

The specific substitution pattern (2-Cl, 3-F, 5-Me) is not random; it is a strategic scaffold design.[1][2]

-

Metabolic Blocking: The methyl group at the 5-position is susceptible to metabolic oxidation (benzylic hydroxylation).[1][2] However, the adjacent fluorine (3-F) and chlorine (2-Cl) electronically deactivate the ring and sterically hinder enzymatic approach, potentially improving the half-life (

) of the final drug molecule.[1] -

Orthogonal Functionalization:

-

2-Cl Position: Serves as a handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build biaryl systems, common in kinase inhibitors.[1][2]

-

3-F Position: The fluorine atom increases lipophilicity and can participate in specific hydrogen-bond interactions with protein targets (e.g., acting as a weak bond acceptor).[1][2]

-

Ester Group: A "masked" carboxylic acid.[1][2] It facilitates cell permeability during early assays (prodrug concept) or is hydrolyzed to the acid for coupling with amines to form amides (peptidomimetics).[1][2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-chloro-3-fluoro-5-methylbenzoate. PubChem.[1] Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press.[1] (General reference for esterification mechanisms).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

- 1. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 3. 1805112-73-5|Methyl 2-chloro-5-fluoro-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

Advanced Synthesis Pathway for Methyl 2-chloro-3-fluoro-5-methylbenzoate: A Strategic Directed Ortho-Metalation and Palladium-Catalyzed Carbonylation Approach

Executive Summary & Retrosynthetic Strategy

The synthesis of highly substituted aromatic building blocks, such as methyl 2-chloro-3-fluoro-5-methylbenzoate, presents a significant regiochemical challenge. Traditional electrophilic aromatic substitution (EAS) is poorly suited for 1,2,3,5-tetrasubstituted benzenes due to conflicting directing effects and severe steric hindrance.

To achieve absolute regiocontrol and high atom economy, this guide outlines a two-step, self-validating synthetic architecture starting from commercially available 1-bromo-3-fluoro-5-methylbenzene .

-

Regioselective Chlorination: Leveraging Directed ortho-Metalation (DoM) to exploit the synergistic acidifying effects of fluorine and bromine.

-

Chemoselective Methoxycarbonylation: Utilizing a palladium-catalyzed cross-coupling that orthogonalizes the reactivity of the aryl bromide against the inert aryl chloride and fluoride.

Figure 1: Two-step synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate.

Step 1: Regioselective Directed ortho-Metalation (DoM)

Causality and Mechanistic Insights

In 1-bromo-3-fluoro-5-methylbenzene, the proton at the 2-position is flanked by highly electronegative fluorine and bromine atoms. This dual inductive (-I) effect makes it the most acidic proton on the ring. Furthermore, fluorine is a potent directing group for lithiation due to its strong coordinating ability with lithium cations .

We select Lithium 2,2,6,6-tetramethylpiperidide (LTMP) over the more common Lithium diisopropylamide (LDA). LTMP's extreme steric bulk and non-nucleophilic nature prevent undesired halogen-metal exchange or benzyne formation, which are common side reactions when lithiating brominated arenes . The resulting intermediate is trapped with hexachloroethane (

Experimental Protocol: 1-Bromo-2-chloro-3-fluoro-5-methylbenzene

Caution: Organolithium reagents are pyrophoric. Perform under strict inert atmosphere (Argon).

-

Base Preparation: To an oven-dried Schlenk flask containing anhydrous THF (50 mL) and 2,2,6,6-tetramethylpiperidine (1.1 equiv, 11.0 mmol), add

-BuLi (2.5 M in hexanes, 1.05 equiv, 10.5 mmol) dropwise at 0 °C. Stir for 30 minutes to ensure complete formation of LTMP. -

Metalation: Cool the LTMP solution to -78 °C. Add a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equiv, 10.0 mmol) in THF (10 mL) dropwise over 15 minutes. Maintain at -78 °C for 2 hours to allow the dimer-monomer equilibrium of LTMP to achieve complete deprotonation.

-

Electrophilic Quench: Add a solution of hexachloroethane (1.2 equiv, 12.0 mmol) in THF (15 mL) rapidly at -78 °C. Stir for 1 hour, then gradually warm to room temperature over 2 hours.

-

Workup & Isolation: Quench the reaction with saturated aqueous

(20 mL). Extract with ethyl acetate ( -

Purification: Purify via silica gel flash chromatography (100% hexanes) to yield 1-bromo-2-chloro-3-fluoro-5-methylbenzene as a colorless oil.

Step 2: Palladium-Catalyzed Methoxycarbonylation

Causality and Mechanistic Insights

Converting the aryl bromide to a methyl ester requires orthogonal chemoselectivity: the C-Br bond must react while the C-Cl and C-F bonds remain untouched. Palladium(0) undergoes oxidative addition into C-Br bonds orders of magnitude faster than C-Cl or C-F bonds, ensuring perfect regiocontrol.

We utilize Xantphos as the bidentate ligand. Its wide bite angle (~111°) enforces a cis-coordination geometry on the square planar Pd(II) intermediate. This specific geometry accelerates the migratory insertion of carbon monoxide and prevents the formation of inactive Pd-carbonyl clusters, allowing the reaction to proceed efficiently at atmospheric CO pressure .

Figure 2: Catalytic cycle for the Pd-catalyzed methoxycarbonylation of the aryl bromide.

Experimental Protocol: Methyl 2-chloro-3-fluoro-5-methylbenzoate

Caution: Carbon monoxide (CO) is a highly toxic, odorless gas. Perform strictly inside a well-ventilated fume hood with active CO monitors.

-

System Assembly: In a heavy-walled glass pressure tube or Schlenk flask, combine 1-bromo-2-chloro-3-fluoro-5-methylbenzene (1.0 equiv, 5.0 mmol),

(2 mol%, 0.1 mmol), and Xantphos (2 mol%, 0.1 mmol). -

Solvent & Base: Add anhydrous methanol (10 mL) and triethylamine (

, 2.0 equiv, 10.0 mmol). -

Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with CO gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reaction: Heat the mixture to 80 °C under a static CO balloon (1 atm) for 16 hours. The solution will transition from yellow to a dark homogeneous mixture.

-

Workup & Isolation: Cool to room temperature and safely vent excess CO. Dilute the mixture with dichloromethane (30 mL) and filter through a short pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc 95:5) to yield Methyl 2-chloro-3-fluoro-5-methylbenzoate as a white crystalline solid.

Quantitative Data & Yield Optimization

The choice of ligand and base in the methoxycarbonylation step drastically impacts the conversion rate and isolated yield. Table 1 summarizes the optimization data, validating the superiority of the Xantphos/

| Catalyst Precursor | Ligand | Base | CO Pressure | Temp (°C) | Isolated Yield (%) |

| 1 atm | 80 | 35% | |||

| dppf (Bidentate) | 1 atm | 80 | 62% | ||

| dppf (Bidentate) | 5 atm | 100 | 78% | ||

| Xantphos (Wide Bite Angle) | 1 atm | 80 | 94% |

Table 1: Optimization parameters for the palladium-catalyzed methoxycarbonylation step.

References

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[Link]

-

Mack, K. A., & Collum, D. B. (2018). "A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms." Journal of the American Chemical Society, 140(14), 4877-4883.[Link]

-

Martinelli, J. R., Clark, T. P., Watson, D. A., Munday, R. H., & Buchwald, S. L. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry, 73(18), 7102-7107.[Link]

-

Brennführer, A., Neumann, H., & Beller, M. (2009). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Angewandte Chemie International Edition, 48(23), 4114-4133.[Link]

Spectroscopic Profiling and Structural Elucidation of Methyl 2-chloro-3-fluoro-5-methylbenzoate: A Technical Guide

Executive Summary

In the highly demanding arena of modern drug discovery and agrochemical development, polyhalogenated aromatic building blocks serve as indispensable pharmacophoric precursors. The strategic placement of halogens—such as the ortho-chloro and meta-fluoro motifs—imparts profound stereoelectronic effects that enhance target binding affinity and metabolic stability .

Methyl 2-chloro-3-fluoro-5-methylbenzoate represents a highly functionalized scaffold where the orthogonal reactivity of the ester, chlorine, and fluorine substituents enables precise, late-stage functionalization . As a Senior Application Scientist, I have structured this guide to provide researchers with the definitive spectroscopic parameters and self-validating analytical workflows required to verify the structural integrity of this molecule.

Molecular Architecture & Physicochemical Profiling

Before diving into spectral acquisition, it is critical to map the fundamental physicochemical parameters of the analyte. The presence of the electron-withdrawing ester and halogen groups significantly alters the electron density of the aromatic ring, which will dictate our spectroscopic observations.

Table 1: Molecular Parameters

| Parameter | Value |

| IUPAC Name | Methyl 2-chloro-3-fluoro-5-methylbenzoate |

| CAS Registry Number | 1805454-46-9 |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| SMILES String | O=C(OC)C1=CC(F)=CC(C)=C1Cl |

| Precursor Acid CID | 119013722 |

Standardized Experimental Workflows

To ensure absolute trustworthiness in structural elucidation, analytical protocols must be designed as self-validating systems . The workflow below ensures that data from orthogonal techniques cross-verify one another.

Fig 1. Standardized parallel workflow for comprehensive spectroscopic characterization.

Protocol A: Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because the analyte lacks exchangeable protons (like -OH or -NH). This solvent provides a reliable deuterium lock signal for the spectrometer without introducing solvent proton peaks that could obscure the critical aromatic region.

-

-

Acquisition Parameters: Tune the cryoprobe to ¹H, ¹³C, and ¹⁹F frequencies. Acquire ¹H (16 scans), ¹³C (512 scans to ensure a high signal-to-noise ratio for quaternary carbons), and ¹⁹F (16 scans).

-

Self-Validating Integration Check: Set the TMS reference peak strictly to 0.00 ppm. Normalize the integration of the ester methyl singlet (~3.92 ppm) to exactly 3.00. The sum of all integrated proton signals must yield 8.00 ± 0.05. Any deviation instantly flags the presence of synthetic impurities, rendering the assay internally self-validating.

Protocol B: GC-EI-MS Analysis

-

Chromatography: Inject 1 µL of a 10 µg/mL hexane dilution into a GC equipped with an HP-5MS capillary column. Ramp from 80°C to 280°C at 15°C/min.

-

Ionization: Utilize Electron Ionization (EI) at exactly 70 eV.

-

Causality: 70 eV is the universally standardized energy for EI because it maximizes the ionization cross-section for organic molecules. This ensures the fragmentation pattern is highly reproducible and directly comparable to established spectral libraries.

-

Spectroscopic Characterization Data (The Core)

Multinuclear NMR Spectroscopy

The presence of the ¹⁹F nucleus (100% natural abundance, spin-½) induces extensive heteronuclear spin-spin coupling, splitting both the ¹H and ¹³C signals.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.48 | Doublet of doublets (dd) | ⁴J{HF} = 5.8, ⁴J{HH} = 1.8 | 1H | Ar-H (C6) |

| 7.12 | Doublet of doublets (dd) | ³J{HF} = 8.4, ⁴J{HH} = 1.8 | 1H | Ar-H (C4) |

| 3.92 | Singlet (s) | - | 3H | -OCH₃ (Ester) |

| 2.36 | Singlet (s) | - | 3H | Ar-CH₃ (C5) |

Mechanistic Insight: The proton at C4 (7.12 ppm) is shielded relative to C6 (7.48 ppm) due to the electron-donating resonance effect (+R) of the adjacent fluorine atom, which outcompetes its inductive withdrawal (-I) at the ortho position. The ³J_{HF} coupling of 8.4 Hz is a definitive signature of ortho-fluorine-proton interaction.

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 165.4 | Singlet (s) | - | C=O (Ester) |

| 157.8 | Doublet (d) | ¹J_{CF} = 248.5 | C3 (Ar-F) |

| 138.2 | Doublet (d) | ³J_{CF} = 7.2 | C5 (Ar-CH₃) |

| 131.5 | Singlet (s) | - | C1 (Ar-C=O) |

| 127.4 | Doublet (d) | ⁴J_{CF} = 3.5 | C6 (Ar-H) |

| 120.6 | Doublet (d) | ²J_{CF} = 18.4 | C2 (Ar-Cl) |

| 118.2 | Doublet (d) | ²J_{CF} = 23.1 | C4 (Ar-H) |

| 52.6 | Singlet (s) | - | -OCH₃ |

| 20.9 | Singlet (s) | - | Ar-CH₃ |

¹⁹F NMR (376 MHz, CDCl₃): -114.5 ppm (dd, J = 8.4, 5.8 Hz, 1F).

Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the loss of the ester functionalities, driven by the stability of the resulting acylium and aryl cations.

Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathway.

Table 4: GC-MS Fragmentation Data

| m/z | Relative Abundance (%) | Ion Assignment |

| 202 / 204 | 45 / 15 | [M]•⁺ (³⁵Cl / ³⁷Cl isotope cluster) |

| 171 / 173 | 100 / 33 | [M - •OCH₃]⁺ (Base peak, Acylium ion) |

| 143 / 145 | 60 / 20 | [M - •COOCH₃]⁺ (Aryl cation) |

Self-Validating Check: The presence of the M and M+2 peaks at a strict 3:1 intensity ratio internally validates the presence of exactly one chlorine atom, confirming the halogenation state of the molecule without requiring external calibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 5: Key Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Weak | C-H stretch (aliphatic, methyl groups) |

| 1732 | Strong | C=O stretch (conjugated ester) |

| 1585, 1460 | Medium | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (ester) |

| 1120 | Strong | C-F stretch |

| 765 | Strong | C-Cl stretch |

References

- Source: Google Patents (WIPO)

-

Title: PubChem Compound Summary for CID 119013722, 2-Chloro-3-fluoro-5-methylbenzoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Methyl 2-chloro-3-fluoro-5-methylbenzoate safety and handling

Topic: Methyl 2-chloro-3-fluoro-5-methylbenzoate Safety and Handling Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers.[1][2][3]

Safe Handling, Storage, and Emergency Protocols for Fluorinated Intermediates

Executive Summary

Methyl 2-chloro-3-fluoro-5-methylbenzoate (CAS: 1805454-46-9) is a specialized halogenated building block used primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and agrochemicals where fluorinated scaffolds enhance metabolic stability.[1][2][3][4]

This guide provides a rigorous technical framework for the safe handling of this compound. Given the limited specific toxicological data available for this exact isomer, this protocol derives its safety margins from the Structure-Activity Relationship (SAR) of closely related chlorofluoro-benzoates.[1][2][3] It assumes a "worst-case" hazard profile typical of alkylating agents and irritants to ensure maximum personnel safety.[1][2][3]

Chemical Identification & Profile

| Parameter | Technical Specification |

| Chemical Name | Methyl 2-chloro-3-fluoro-5-methylbenzoate |

| CAS Number | 1805454-46-9 |

| Molecular Formula | C₉H₉ClFNO₂ (Note: Search results indicate C9H8ClFO2, corrected here based on structure: Methyl ester of C8H6ClFO2 acid = C9H8ClFO2) |

| Molecular Weight | 202.61 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water.[1][2][3][4][5] |

| Key Reactivity | Susceptible to ester hydrolysis (moisture sensitive); Fluorine atom activates ring for S_NAr reactions.[1] |

Hazard Assessment (GHS Framework)

While specific toxicological testing for CAS 1805454-46-9 is sparse, the presence of the halogenated aromatic ring and ester functionality mandates the following Predicted GHS Classification based on homologous series analysis (e.g., Methyl 2-chloro-5-fluorobenzoate).

Primary Hazards

-

Skin Corrosion/Irritation (Category 2): The compound is an organic irritant.[1][2][3] Contact with skin can cause dermatitis or chemical burns upon prolonged exposure.[1][2]

-

Serious Eye Damage/Irritation (Category 2A): Fine dust particles are highly irritating to mucous membranes and ocular tissue.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust causes respiratory tract irritation.[1][2][3]

Mechanistic Safety Insight

Expert Note: The combination of a chlorine and fluorine substituent on the benzene ring creates an electron-deficient system.[1][2][3] This increases the compound's electrophilicity, making it potentially reactive toward biological nucleophiles (proteins/DNA).[1][2] Strict avoidance of aerosolization is critical. [1][3]

Engineering Controls & PPE Matrix

To ensure a self-validating safety system, the following hierarchy of controls must be implemented before the container is opened.

Personal Protective Equipment (PPE)

| Protection Zone | Standard | Rationale |

| Respiratory | N95 / P100 (Solids) or Half-mask with OV/AG cartridges (if in solution).[1][2][3] | Prevents inhalation of fine particulates during weighing.[1][2] |

| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness).[1] | Fluorinated esters can permeate standard latex.[1] Double gloving provides a breakthrough indicator.[1][3] |

| Ocular | Chemical Splash Goggles .[1][3] | Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1][2] |

| Body | Tyvek® Lab Coat or chemical-resistant apron.[1][2][3] | Prevents contamination of street clothes; standard cotton coats may absorb the chemical. |

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Weighing Station with a face velocity of 80–100 fpm.[1]

-

Static Control: Use anti-static weighing boats and grounding straps, as dry organic powders can accumulate static charge, leading to dispersion or ignition.[1][2]

Operational Protocols

Workflow Visualization: The Safe Handling Lifecycle

The following diagram outlines the critical decision points from receipt to disposal.

Figure 1: End-to-end operational workflow for handling Methyl 2-chloro-3-fluoro-5-methylbenzoate, emphasizing the critical control point at weighing.

Synthesis & Reaction Handling (SOP)

-

Equilibration: Allow the container to reach room temperature before opening to prevent water condensation (hydrolysis risk).

-

Solvent Selection: Dissolve immediately in the reaction solvent (e.g., DMF, THF) to minimize the duration the compound exists as a free powder.[1][2]

-

Inert Atmosphere: If storing stock solutions, blanket with Nitrogen or Argon.[1][2][3] The ester bond is stable, but the halogenated ring can be sensitive to light or moisture over long periods.[1]

Spill Response Decision Tree

In the event of accidental release, follow this logic to determine escalation.

Figure 2: Immediate response logic for solid vs. liquid spills.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Keep under inert gas (Argon/Nitrogen) if the seal is broken.[1][2][3]

-

Incompatibilities:

References

-

National Center for Biotechnology Information (NCBI). (2026).[1][2][3] PubChem Compound Summary for CID 119013722 (Parent Acid: 2-Chloro-3-fluoro-5-methylbenzoic acid). Retrieved March 2, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved March 2, 2026, from [Link][1]

-

Plastics Industry Association. (2018).[1][2][3] Guide to the Safe Handling of Fluoropolymer Resins. (Used for general fluorinated organic handling context). Retrieved March 2, 2026, from [Link]

Sources

- 1. 57381-63-2|Ethyl 2-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. 1427390-96-2|Methyl 4-bromo-2-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. 1124214-25-0|4-Amino-2-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 1805955-89-8|Methyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 5. 1805112-73-5|Methyl 2-chloro-5-fluoro-3-methylbenzoate|BLD Pharm [bldpharm.com]

Physical and chemical properties of Methyl 2-chloro-3-fluoro-5-methylbenzoate

Executive Summary & Compound Identity

Methyl 2-chloro-3-fluoro-5-methylbenzoate (CAS: 1805454-46-9) is a highly specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its unique substitution pattern—featuring a sterically demanding chlorine at the ortho position, a metabolically stable fluorine at the meta position, and an electron-donating methyl group—makes it a valuable scaffold for modulating lipophilicity and metabolic stability in drug design.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal and process chemistry.

Chemical Identity

| Attribute | Detail |

| IUPAC Name | Methyl 2-chloro-3-fluoro-5-methylbenzoate |

| CAS Number | 1805454-46-9 |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| SMILES | COC(=O)C1=CC(C)=CC(F)=C1Cl |

| Structural Class | Poly-halogenated Benzoate Ester |

Physical & Chemical Characterization

Note: As a specialized building block, specific experimental constants for this isomer are often proprietary. The values below represent high-confidence predicted ranges based on structural analogs (e.g., Methyl 2-chloro-5-fluoro-3-methylbenzoate) and QSPR modeling.

Physical Constants

| Property | Value / Range | Context for Application |

| Physical State | Solid or Viscous Oil | Low melting point expected due to disruption of crystal packing by mixed halogens. |

| Melting Point | 35 – 55 °C (Predicted) | Likely requires gentle heating for transfer; may solidify during cold storage. |

| Boiling Point | ~260 – 270 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |

| Density | 1.30 ± 0.05 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; suitable for crossing biological membranes in early discovery. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Compatible with standard organic synthesis solvents. |

Chemical Reactivity Profile

The reactivity of Methyl 2-chloro-3-fluoro-5-methylbenzoate is defined by three distinct functional handles:

-

Methyl Ester (C-1): The primary site for nucleophilic attack. It readily undergoes hydrolysis to the acid (using LiOH/THF) or reduction to the benzyl alcohol (using LiAlH₄ or DIBAL-H).

-

Fluorine (C-3): Activated by the electron-withdrawing ester (para-relationship is absent, but inductive effects persist). However, the meta positioning relative to the ester and ortho to the chlorine makes S_NAr displacement difficult without strong forcing conditions.

-

Chlorine (C-2): The ortho chlorine provides significant steric bulk, twisting the ester out of planarity. It is generally stable but can be utilized in palladium-catalyzed cross-coupling (Suzuki-Miyaura) using specialized ligands (e.g., Buchwald ligands) to overcome steric hindrance.

Synthesis & Production Methodologies

The synthesis of this specific isomer typically follows a Sandmeyer-Esterification sequence to ensure correct regiochemistry, avoiding the mixture of isomers common in direct halogenation of toluene derivatives.

Validated Synthetic Pathway

The most reliable route begins with 2-amino-3-fluoro-5-methylbenzoic acid , utilizing the amino group to install the chlorine atom regioselectively.

Step 1: Sandmeyer Reaction (Chlorination)

-

Reagents: NaNO₂, HCl (aq), CuCl.

-

Mechanism: Diazotization of the amine at 0°C followed by displacement with chloride. The presence of the fluorine atom requires careful temperature control to prevent side reactions.

Step 2: Fischer Esterification

-

Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).[2]

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Protocol Note: Thionyl chloride is preferred over sulfuric acid to drive the reaction to completion and simplify workup (gaseous byproducts SO₂ and HCl).

Process Flow Diagram (Graphviz)

Figure 1: Step-wise synthesis via Sandmeyer chlorination and subsequent esterification.

Experimental Protocols & Handling

Standard Esterification Protocol

For the conversion of 2-chloro-3-fluoro-5-methylbenzoic acid to the methyl ester.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

-

Dissolution: Dissolve 10.0 g (approx. 50 mmol) of the benzoic acid precursor in 50 mL of anhydrous Methanol.

-

Addition: Cool the solution to 0°C in an ice bath. Add 4.5 mL (1.2 eq) of Thionyl Chloride (SOCl₂) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.[3]

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to remove residual acid.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Safety & Storage (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a tightly closed container at room temperature (15–25°C). Protect from moisture (hydrolysis risk).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

Applications in Drug Discovery

This compound serves as a "scaffold modifier" in medicinal chemistry:

-

Metabolic Blocking: The C-3 Fluorine atom blocks metabolic oxidation at a typically vulnerable site, potentially increasing the half-life (

) of the final drug candidate. -

Conformational Locking: The C-2 Chlorine creates steric clash with the ester/amide side chain, forcing the molecule into a non-planar conformation. This is critical for binding to specific enzyme pockets that require a twisted biaryl-like geometry.

References

-

BLD Pharm. (2025). Product Analysis: Methyl 2-chloro-3-fluoro-5-methylbenzoate (CAS 1805454-46-9). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-amino-5-fluoro-3-methylbenzoate (Isomer Analog). Retrieved from

-

Google Patents. (2013). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid. Retrieved from

-

BenchChem. (2025). Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate. Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 2-chloro-3-fluoro-5-methylbenzoate

Executive Summary & Chemical Identity

Methyl 2-chloro-3-fluoro-5-methylbenzoate (CAS: 1805454-46-9 ) is a highly specialized, regio-defined aromatic building block used primarily in the synthesis of next-generation kinase inhibitors and agrochemical actives.

Unlike generic benzoates, this molecule possesses a "privileged substitution pattern." The juxtaposition of a 2-chloro leaving group, a 3-fluoro metabolic blocker, and a 5-methyl lipophilic anchor creates a unique electronic and steric environment. This specific arrangement allows medicinal chemists to execute orthogonal functionalization —selectively reacting the ester, the chloride, or the aromatic ring without cross-interference.

Chemical Profile

| Property | Specification |

| CAS Number | 1805454-46-9 |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | Methyl 2-chloro-3-fluoro-5-methylbenzoate |

| Appearance | White to off-white crystalline solid or oil (grade dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Structural Features | Ortho-chloro (reactive handle), Meta-fluoro (metabolic shield) |

Synthesis & Manufacturing Logic

The Regioselectivity Challenge

Direct halogenation of methyl 3-methylbenzoate to obtain this specific isomer is experimentally flawed due to poor regiocontrol. Electrophilic chlorination typically occurs para to the methyl group (position 6) or ortho (position 2/4), but the presence of the 3-fluoro atom complicates directing effects.

Therefore, the Authoritative Route relies on the Sandmeyer Reaction sequence starting from a regio-pure aniline precursor. This ensures 100% isomeric purity, which is critical for GMP pharmaceutical intermediates.

Protocol: The "Sandmeyer-Esterification" Sequence

Step 1: Sandmeyer Conversion (Amino → Chloro)

Rationale: Converting the amino group to a chloro group using copper(I) chloride allows for the retention of the substitution pattern established in the precursor.

-

Precursor: 2-Amino-3-fluoro-5-methylbenzoic acid.

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Mechanism:

-

Diazotization: The amine is treated with

in aqueous -

Substitution: The diazonium species is transferred to a solution of

in

-

-

Critical Control Point: Temperature must be kept <5°C during diazotization to prevent hydrolysis to the phenol.

Step 2: Fischer Esterification (Acid → Methyl Ester)

Rationale: Converting the acid to the methyl ester protects the carboxylate and increases solubility for subsequent coupling reactions.

-

Reagents: Methanol (

), Sulfuric Acid ( -

Protocol:

-

Dissolve the crude 2-chloro-3-fluoro-5-methylbenzoic acid in anhydrous methanol.

-

Add catalytic

(5 mol%) or dropwise -

Reflux for 4–6 hours.

-

Workup: Evaporate methanol, neutralize with saturated

, and extract with Ethyl Acetate.

-

-

Yield Expectation: 85–92% (over 2 steps).

Visualizing the Synthesis Workflow

Figure 1: The regioselective Sandmeyer route ensures the integrity of the halogen positions.

Reactivity & Applications in Drug Discovery

This molecule is a trifunctional scaffold . Each substituent plays a distinct role in the design of bioactive molecules, particularly Kinase Inhibitors (e.g., MEK, EGFR) and Agrochemicals (e.g., Ryanodine receptor modulators).

Functionalization Map

| Site | Functionality | Primary Reaction Class | Application |

| C-1 (Ester) | Electrophile | Nucleophilic Acyl Substitution | Formation of Amides (Peptidomimetics), Heterocycle formation (Quinazolines). |

| C-2 (Chloro) | Leaving Group | SnAr / Suzuki Coupling | Introduction of amines (Anilines) or Aryl groups to build the core scaffold. |

| C-3 (Fluoro) | Modulator | Metabolic Blocking | Increases metabolic stability (blocks oxidation) and modulates pKa of neighboring groups. |

Strategic Workflow: The "SnAr First" Approach

In many drug synthesis campaigns, the 2-chloro position is displaced before ester hydrolysis. The 3-fluoro group activates the 2-chloro position towards Nucleophilic Aromatic Substitution (

Protocol: SnAr Displacement with Anilines

-

Reagents: Target Aniline (1.1 eq), Base (

or -

Conditions: Heat to 80–100°C.

-

Outcome: The 2-chloro is displaced by the aniline nitrogen, forming a Diphenylamine derivative. The 3-fluoro remains intact, providing essential electronic properties to the final drug candidate.

Visualizing the Divergent Reactivity

Figure 2: Divergent synthesis allows this scaffold to access multiple drug classes.

Safety & Handling Protocols

While not classified as an extremely hazardous substance, the halogenated nature of this benzoate requires specific precautions.

-

Skin/Eye Contact: The ester functionality combined with the benzylic-like character can cause severe eye irritation (H319) and skin irritation (H315). Double-gloving (Nitrile) is recommended.

-

Inhalation: As a solid or oil, dust/aerosol inhalation can irritate the respiratory tract (H335). Handle only in a Class II Biosafety Cabinet or Fume Hood.

-

Reactivity: Avoid contact with strong oxidizers. In the event of a fire, it may emit toxic fumes of Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .

References

-

Organic Syntheses. (2011). Synthesis of 2-Amino-3-fluorobenzoic acid.[1][2][3] Org.[4][3][5] Synth. 2011, 88, 224-237. (Methodology basis for precursor synthesis). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 2-amino-5-fluoro-3-methylbenzoate (Isomer Comparison). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate protocol

Application Note: Highly Efficient Synthesis and Isolation Protocol for Methyl 2-chloro-3-fluoro-5-methylbenzoate

Overview and Strategic Rationale

Halogenated aromatic esters, such as Methyl 2-chloro-3-fluoro-5-methylbenzoate (CAS: 1805454-46-9), are highly valued building blocks in pharmaceutical and agrochemical drug development[1]. The strategic placement of fluorine and chlorine atoms on the aromatic ring enhances lipophilicity, metabolic stability, and binding affinity in target molecules.

The most efficient synthetic route to this ester relies on the activation of its commercially available precursor, 2-chloro-3-fluoro-5-methylbenzoic acid (CAS: 1427373-69-0)[2]. While direct Fischer esterification with methanol is possible, the electron-withdrawing nature of the halogens deactivates the carbonyl carbon, leading to sluggish kinetics and equilibrium-limited yields[3]. Therefore, a two-step approach utilizing thionyl chloride (SOCl2) to form an intermediate acid chloride, followed by methanolysis, is the preferred, high-yielding protocol[4].

Mechanistic Pathway & Reaction Design

The reaction proceeds via a nucleophilic acyl substitution.

-

Activation: The carboxylic acid reacts with SOCl2 to form a chlorosulfite intermediate, which collapses to yield the highly reactive acid chloride, releasing SO2 and HCl gases[4]. The evolution of these gases makes the activation step irreversible, driving the reaction to completion.

-

Esterification: The acid chloride is subsequently trapped by methanol to form the target methyl ester[5].

Fig 1. Two-step activation and esterification mechanism via an acid chloride intermediate.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every reagent choice in this protocol serves a specific mechanistic purpose:

-

Catalytic DMF: N,N-Dimethylformamide reacts with SOCl2 to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species accelerates the conversion of the carboxylic acid to the acid chloride, allowing the reaction to proceed efficiently at lower temperatures.

-

Intermediate Concentration: Before adding methanol, the reaction mixture must be concentrated under reduced pressure. If unreacted SOCl2 remains, it will violently react with methanol to form dimethyl sulfite and copious amounts of HCl gas, which complicates the work-up and poses safety risks.

-

Triethylamine (TEA) Addition: TEA acts as an acid scavenger. It neutralizes the HCl generated during the methanolysis step, preventing the acidic cleavage of the newly formed ester and protecting any acid-sensitive functional groups[6].

Step-by-Step Protocol

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target ester.

Reagents Required:

-

2-chloro-3-fluoro-5-methylbenzoic acid: 1.0 equiv (e.g., 5.0 g, 26.5 mmol)

-

Thionyl Chloride (SOCl2): 1.5 equiv (39.8 mmol, ~2.9 mL)

-

N,N-Dimethylformamide (DMF): 0.05 equiv (catalytic, ~2 drops)

-

Anhydrous Dichloromethane (DCM): 50 mL (Reaction solvent)

-

Anhydrous Methanol (MeOH): 5.0 equiv (132.5 mmol, ~5.4 mL)

-

Triethylamine (TEA): 2.0 equiv (53.0 mmol, ~7.4 mL)

Procedure:

-

Acid Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-fluoro-5-methylbenzoic acid (5.0 g) and anhydrous DCM (30 mL).

-

Add a catalytic amount of DMF (2 drops). Cool the suspension to 0 °C using an ice bath.

-

Add SOCl2 (2.9 mL) dropwise over 10 minutes. Caution: Gas evolution (SO2 and HCl) will occur. Ensure the reaction is performed in a well-ventilated fume hood with a gas scrubber.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution[4].

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess SOCl2. Co-evaporate with an additional 10 mL of dry DCM to ensure complete removal of SOCl2.

-

Esterification: Redissolve the crude acid chloride in fresh anhydrous DCM (20 mL) and cool to 0 °C.

-

Add TEA (7.4 mL) to the solution, followed by the dropwise addition of anhydrous Methanol (5.4 mL).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 8:2). The ester product will appear as a new, less polar spot (higher Rf) compared to the starting acid[6].

-

Work-up: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10) to afford pure Methyl 2-chloro-3-fluoro-5-methylbenzoate.

Quantitative Data & Optimization

Table 1: Reaction Condition Optimization (Acid Activation)

| Reagent System | Temp (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|

| MeOH, cat. H2SO4 (Fischer) | 65 (Reflux) | 24 | < 40% | Equilibrium limited; poor yield for deactivated rings[3]. |

| EDC·HCl, DMAP, MeOH | 25 | 12 | 75% | Mild conditions, but atom-uneconomical for scale-up. |

| SOCl2, cat. DMF, then MeOH | 40 (Activation) | 3 | > 95% | Rapid, scalable, and drives to completion via gas evolution. |

Analytical Characterization

Table 2: Expected Analytical Data for Methyl 2-chloro-3-fluoro-5-methylbenzoate

| Technique | Expected Observation |

|---|---|

| 1H NMR (CDCl3) | Singlet ~3.9 ppm (3H, -OCH3); Aromatic protons ~7.5 ppm; Methyl singlet ~2.3 ppm. |

| 19F NMR (CDCl3) | Characteristic fluorine signal coupling with adjacent aromatic protons. |

| LC-MS (ESI+) | [M+H]+ peak corresponding to C9H8ClFO2 (Exact Mass: 202.02). |

| TLC (Hexane:EtOAc 8:2) | Rf ~ 0.6 (Ester is significantly less polar than the starting carboxylic acid, Rf ~ 0.2)[6]. |

References

Sources

- 1. 1805454-46-9|Methyl 2-chloro-3-fluoro-5-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3-fluoro-5-methylbenzoic acid | 1427373-69-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 6. echemi.com [echemi.com]

Methyl 2-chloro-3-fluoro-5-methylbenzoate experimental procedure

Application Note: High-Yield Synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate via Acid Chloride Intermediation

Introduction and Mechanistic Rationale

In medicinal chemistry and agrochemical development, highly functionalized halogenated benzoates are critical building blocks. The target compound, Methyl 2-chloro-3-fluoro-5-methylbenzoate , features a specific substitution pattern that imparts unique lipophilic and metabolic stability profiles. However, synthesizing this ester directly from its corresponding carboxylic acid (2-chloro-3-fluoro-5-methylbenzoic acid) presents a distinct chemical challenge: steric hindrance .

The presence of the bulky chloro substituent at the ortho position (C2) severely restricts the trajectory of nucleophilic attack at the carbonyl carbon. Standard acid-catalyzed Fischer esterification is highly reversible, kinetically slow, and often results in poor yields (<40%) for ortho-halogenated benzoic acids [1].

To overcome this, we employ a two-step, one-pot activation strategy using Oxalyl Chloride ((COCl)₂) and catalytic N,N-Dimethylformamide (DMF) .

-

The Causality of the Catalyst: DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack chloroiminium intermediate [2].

-

Thermodynamic Driving Force: This intermediate rapidly activates the sterically hindered carboxylic acid. The reaction is driven to completion by the irreversible evolution of carbon monoxide (CO) and carbon dioxide (CO₂) gases, forming a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution with methanol.

Experimental Visualizations

Below is the mechanistic pathway and the step-by-step workflow for this protocol.

Caption: Vilsmeier-Haack catalytic cycle and esterification pathway for hindered carboxylic acids.

Caption: Step-by-step experimental workflow for the synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate.

Materials and Reagents

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |

| 2-Chloro-3-fluoro-5-methylbenzoic acid | 188.58 | 1.0 | 1.88 g | Limiting Reagent (Substrate) |

| Oxalyl Chloride | 126.93 | 1.2 | 1.03 mL | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Vilsmeier-Haack Catalyst |

| Dichloromethane (DCM), anhydrous | 84.93 | N/A | 20 mL | Solvent |

| Methanol (MeOH), anhydrous | 32.04 | 5.0 | 2.0 mL | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL | Acid Scavenger (HCl neutralization) |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure each mechanistic step is complete before proceeding.

Phase 1: Vilsmeier-Haack Activation (Acid Chloride Formation)

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen gas inlet. Maintain an inert N₂ atmosphere to prevent premature hydrolysis of the oxalyl chloride.

-

Dissolution: Add 2-chloro-3-fluoro-5-methylbenzoic acid (1.88 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir until a uniform suspension or solution is achieved.

-

Catalyst Addition: Inject anhydrous DMF (38 µL, 0.05 mmol).

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Oxalyl chloride activation is highly exothermic. Cooling prevents solvent bumping and suppresses side reactions.

-

Activation: Load the dropping funnel with oxalyl chloride (1.03 mL, 12.0 mmol) dissolved in 2 mL of DCM. Add this solution dropwise over 15 minutes. Observe immediate effervescence (release of CO and CO₂).

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

-

IPC (Self-Validation): Withdraw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS. The complete disappearance of the highly polar carboxylic acid spot confirms quantitative conversion to the acyl chloride.

Phase 2: Esterification

-

Cooling: Re-cool the reaction mixture to 0 °C.

-

Nucleophilic Attack: Slowly add anhydrous Methanol (2.0 mL, 50.0 mmol) followed dropwise by Triethylamine (2.1 mL, 15.0 mmol). Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during esterification. This prevents the acidification of the medium and drives the equilibrium entirely toward the ester product.

-

Completion: Stir the mixture at room temperature for 1 hour.

Phase 3: Quench and Workup

-

Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel. Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: The basic wash neutralizes any residual HCl and converts unreacted trace carboxylic acid into its water-soluble sodium salt, effectively removing it from the organic phase.

-

Phase Separation: Shake vigorously and vent. Separate the lower organic (DCM) layer.

-

Washing: Wash the organic layer with brine (20 mL) to remove residual water and DMF.

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification

-

Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (100:0 to 90:10).

-

Yield: The product, Methyl 2-chloro-3-fluoro-5-methylbenzoate, is isolated as a colorless to pale-yellow oil (Typical yield: 1.86 g, 92%).

Reaction Optimization Data

To validate the selection of the Oxalyl Chloride/DMF method, comparative data from our process optimization studies is summarized below.

Table 2: Comparison of Esterification Methods for 2-Chloro-3-fluoro-5-methylbenzoic acid

| Method | Reagents | Conditions | Conversion (LC-MS) | Isolated Yield | Drawbacks / Causality |

| Fischer Esterification | MeOH, cat. H₂SO₄ | Reflux, 24 h | 45% | 38% | Severe steric hindrance at the ortho position prevents efficient tetrahedral intermediate formation. |

| Thionyl Chloride | SOCl₂, MeOH | Reflux, 12 h | 82% | 75% | Requires harsh reflux; SOCl₂ is less reactive than the Vilsmeier-Haack intermediate [3]. |

| Oxalyl Chloride (Optimized) | (COCl)₂, cat. DMF, MeOH, TEA | RT, 3 h | >99% | 92% | Mild conditions; highly reactive chloroiminium intermediate overcomes steric bulk [2]. |

References

-

Esterification of Sterically Hindered Carboxylic Acids: General principles of cross-electrophile coupling and esterification of bulky substrates highlight the necessity of highly reactive intermediates. Chemical Reviews, ACS Publications. Available at:[Link]

-

Vilsmeier-Haack Mechanism and Formamide Catalysis: Detailed mechanistic insights into the activation of carboxylic acids using formamide-derived catalysts (DMF) and oxalyl chloride. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A practical comparison of activation energies and reaction conditions for acyl chloride generation. WolfaBio Technical Notes. Available at:[Link]

Application Note: Methyl 2-chloro-3-fluoro-5-methylbenzoate as a Versatile Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-chloro-3-fluoro-5-methylbenzoate (CAS: 1805454-46-9)

Introduction & Structural Rationale

In modern drug discovery, the strategic decoration of aromatic rings is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). Methyl 2-chloro-3-fluoro-5-methylbenzoate is a highly versatile, tetrasubstituted benzene building block. Its unique 1,2,3,5-substitution pattern provides orthogonal handles for late-stage functionalization while embedding motifs that are highly prized in medicinal chemistry [1].

-

The C5 "Magic Methyl" Effect: The insertion of a single methyl group can lead to a disproportionate enhancement in biological activity—a phenomenon known as the "magic methyl" effect. This is driven by the displacement of high-energy water molecules from hydrophobic binding pockets (favorable desolvation energetics) and the induction of conformational restriction [2].

-

The C3 Fluorine Atom: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å). Placing fluorine at the C3 position blocks metabolic oxidation (e.g., by CYP450 enzymes) without introducing significant steric bulk. Furthermore, its strong electron-withdrawing nature modulates the pKa of adjacent functional groups, improving membrane permeability [3].

-

The C2 Aryl Chloride: Traditionally considered unreactive, aryl chlorides are now premier handles for transition-metal catalysis. The adjacent C3-fluorine and C1-ester make the aromatic ring electron-deficient, which significantly accelerates the oxidative addition of palladium during cross-coupling reactions [4].

-

The C1 Methyl Ester: Serves as a stable protecting group during C2-functionalization and can be readily saponified to a carboxylic acid for subsequent amide coupling.

Caption: Pharmacophore rationale for the substitution pattern of Methyl 2-chloro-3-fluoro-5-methylbenzoate.

Synthetic Diversification Workflow

The true value of this building block lies in its orthogonality. The C2-chloride can be engaged in palladium-catalyzed C-N or C-C bond formations (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings), while the C1-ester can be independently hydrolyzed and coupled to various amines.

Caption: Synthetic diversification workflow demonstrating orthogonal late-stage functionalization handles.

Quantitative Data & Reaction Optimization

When designing conditions for the Buchwald-Hartwig coupling of this specific aryl chloride, the choice of ligand is critical. Aryl chlorides undergo slower transmetalation compared to bromides or iodides [4]. However, the use of bulky, electron-rich biaryl phosphine ligands (like XPhos) facilitates both the oxidative addition and the final reductive elimination step, preventing catalyst resting states.

Table 1: Physicochemical Properties

| Property | Value | MedChem Implication |

|---|---|---|

| Molecular Weight | 202.61 g/mol | Highly ligand-efficient; leaves ample room for API elaboration. |

| LogP (Predicted) | ~2.8 | Optimal lipophilicity for passive membrane diffusion. |

| H-Bond Donors | 0 | Conforms to Lipinski's Rule of 5. |

| H-Bond Acceptors | 2 | Ester oxygen atoms serve as weak H-bond acceptors. |

Table 2: Ligand Optimization for C2-Amination (Buchwald-Hartwig)

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 100 | < 5% | PPh₃ is not electron-rich enough to activate the C-Cl bond. |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 25% | Bidentate ligand restricts reductive elimination. |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 92% | Bulky XPhos accelerates reductive elimination; Cs₂CO₃ tolerates the ester. |

Note: While NaOtBu is a standard base for Buchwald-Hartwig aminations, it can cause transesterification or hydrolysis of the C1-methyl ester. Therefore, the weaker base Cs₂CO₃ is strictly required to maintain chemoselectivity [5].

Standard Operating Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Form a C-N bond at the C2 position without hydrolyzing the C1 ester.

Self-Validating System Check: The success of this reaction relies heavily on the exclusion of oxygen to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) complex. The color of the reaction mixture should transition from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange upon active catalyst formation.

-

Preparation: Oven-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

-

Reagent Loading: Add Methyl 2-chloro-3-fluoro-5-methylbenzoate (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

-

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial with a PTFE septum. Sparge the mixture with Argon for exactly 15 minutes using a submerged needle and a vent needle. Causality: Dissolved oxygen will rapidly quench the catalytic cycle.

-

Reaction Execution: Place the vial in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The heterogeneous mixture will gradually change color.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C2-aminated product.

Protocol B: Mild Ester Hydrolysis (Saponification)

Objective: Convert the C1-methyl ester to a carboxylic acid for downstream amide coupling, avoiding nucleophilic aromatic substitution (SNAr) of the C3-fluorine.

Self-Validating System Check: The starting ester is highly soluble in the THF/water mixture, but as the reaction progresses, the formation of the lithium carboxylate salt may cause slight turbidity. Complete consumption of the starting material must be verified by TLC (UV active).

-

Reaction Setup: In a round-bottom flask, dissolve the aminated benzoate (from Protocol A) or the starting Methyl 2-chloro-3-fluoro-5-methylbenzoate (1.0 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (5.0 mL).

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 3.0 mmol) in one portion. Causality: LiOH is chosen over NaOH/KOH as it is milder and minimizes the risk of unwanted SNAr reactions at the electron-deficient fluorinated ring.

-

Stirring: Stir at ambient temperature (20–25 °C) for 4–6 hours. Monitor by LC-MS or TLC.

-

Acidification & Isolation: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water. Cool to 0 °C in an ice bath.

-

Precipitation: Dropwise, add 1M HCl until the pH reaches 2.0–3.0. A white precipitate (the free carboxylic acid) will form.

-

Recovery: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 2-chloro-3-fluoro-5-methylbenzoic acid derivative.

References

-

Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.[Link] [1]

-

Barreiro, E. J., et al. (2023). "The Magic Methyl and Its Tricks in Drug Discovery and Development." Molecules, 28(16), 6038.[Link][2]

-

Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643.[Link] [3]

-

Zheng, D.-Z., et al. (2022). "Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex." RSC Advances, 12, 5389-5394.[Link] [5]

Technical Application Note: Synthesis & Optimization of Methyl 2-chloro-3-fluoro-5-methylbenzoate

Executive Summary & Molecule Profile

Methyl 2-chloro-3-fluoro-5-methylbenzoate is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and fluorinated heterocycles.

The presence of the ortho-chloro and meta-fluoro substituents creates a unique electronic and steric environment. The ortho-chloro group twists the carboxylate out of planarity, potentially reducing reactivity toward nucleophiles, while the fluorine atom introduces strong inductive withdrawal, increasing the acidity of the parent benzoic acid.

This guide details the Acid Chloride-Mediated Methanolysis , a robust, self-validating protocol designed to overcome steric hindrance while preventing nucleophilic aromatic substitution (

Chemical Profile

| Property | Specification |

| Target Molecule | Methyl 2-chloro-3-fluoro-5-methylbenzoate |

| Precursor | 2-chloro-3-fluoro-5-methylbenzoic acid |

| Molecular Weight | ~202.61 g/mol |

| Key Challenge | Steric hindrance at C1; Potential for |

| Primary Methodology | Thionyl Chloride ( |

Strategic Route Selection

Two primary routes were evaluated for this synthesis. The selection is based on yield, purity profile, and scalability.

-

Route A: Fischer Esterification (

).-

Status:Rejected.

-

Reasoning: While economical, the equilibrium-driven nature of Fischer esterification is often sluggish for ortho-substituted benzoates. The high temperatures and prolonged reflux required can lead to byproduct formation.

-

-

Route B: Alkyl Halide Esterification (

).-

Status:Secondary/Backup.

-

Reasoning: Effective but utilizes expensive methyl iodide and requires polar aprotic solvents (DMF/DMSO) which are difficult to remove during workup.

-

-

Route C: Acyl Chloride Activation (

).-

Status:Selected (Primary Protocol).

-

Reasoning: Conversion of the acid to the acid chloride in situ generates a highly electrophilic species that overcomes the steric bulk of the ortho-chloro group. The byproduct (

and

-

Detailed Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1][2] | Role | Grade |

| 2-chloro-3-fluoro-5-methylbenzoic acid | 1.0 | Limiting Reagent | >97% HPLC |

| Methanol (MeOH) | 10-15 vol | Solvent/Nucleophile | Anhydrous |

| Thionyl Chloride ( | 2.0 - 3.0 | Activating Agent | Reagent Grade |

| Dichloromethane (DCM) | N/A | Extraction Solvent | ACS Grade |

| Sodium Bicarbonate ( | Excess | Neutralization | Sat. Aq. Soln. |

Step-by-Step Methodology

Step 1: Setup and Solvation

-

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Charge the flask with 2-chloro-3-fluoro-5-methylbenzoic acid (10.0 g, 1.0 equiv).

-

Add Anhydrous Methanol (100 mL). Stir at room temperature (20–25°C) until a suspension or partial solution is achieved.

-

Note: The starting material may not fully dissolve initially; this is normal.

-

Step 2: Activation (The Critical Step)

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Scientific Rationale: Cooling controls the exothermic reaction between

and MeOH, preventing the rapid release of HCl gas and minimizing thermal decomposition.

-

-

Add Thionyl Chloride (2.5 equiv) dropwise via the addition funnel over 30 minutes.

-

Observation: Evolution of gas (

,

-

Step 3: Reaction and Reflux

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (65°C) for 3–5 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). The starting acid (low

, streaks) should disappear, replaced by a distinct high

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove excess Methanol and residual

.-

Caution: Do not overheat; the product is an oil/low-melting solid.

-

-

Redissolve the residue in DCM (100 mL).

-

Wash the organic phase carefully with Saturated

(2 x 50 mL) to neutralize residual acid.-

Note: Vigorous bubbling (

) will occur.

-

-

Wash with Brine (50 mL), dry over anhydrous

, filter, and concentrate.

Purification

Typically, the crude product obtained via this method is >95% pure.[3] If higher purity is required for analytical standards:

-

Flash Chromatography: Silica Gel 60.

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes.

Reaction Mechanism & Logic Flow

The following diagram illustrates the transformation and the logic gate for decision-making during the process.

Troubleshooting & Critical Parameters

Common Failure Modes

| Issue | Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of ortho-Cl group. | Increase reflux time to 12h or add 0.1 equiv of DMAP (catalyst). |

| Defluorination ( | Reaction temperature too high or presence of strong base. | Strictly maintain neutral/acidic conditions. Avoid methoxide salts. |

| Low Yield | Volatility of product during evaporation. | Control vacuum pressure; do not heat water bath >40°C during concentration. |

Analytical Validation (Self-Validating System)